2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C12H18FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position, a methoxy group at the 5-position, and an N-(3-methylbutyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is then alkylated with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets. The fluoro and methoxy groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The N-(3-methylbutyl) group provides steric hindrance, which can affect the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyaniline: Lacks the N-(3-methylbutyl) group, making it less sterically hindered.
2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline: Similar structure but with a different alkyl group, affecting its chemical properties.
2-Fluoro-5-methoxy-N-(3-methylpentyl)aniline: Contains a longer alkyl chain, influencing its solubility and reactivity.
Uniqueness
2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C12H18FNO/c1-9(2)6-7-14-12-8-10(15-3)4-5-11(12)13/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key |
YAUFCAQINORCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.